

Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: (5-Methyl-1,3-oxazol-4-yl)methanol

Cat. No.: B2642139

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(5-Methyl-1,3-oxazol-4-yl)methanol is a heterocyclic organic compound featuring a substituted oxazole ring. The oxazole motif is a cornerstone in medicinal chemistry, recognized for its metabolic stability and its ability to act as a versatile scaffold in designing molecules with diverse biological activities.^[1] This guide, intended for researchers, scientists, and drug development professionals, provides a comprehensive overview of the essential physicochemical properties of **(5-Methyl-1,3-oxazol-4-yl)methanol**, offering both established data and field-proven experimental protocols for its characterization. Understanding these properties is paramount, as they directly influence a compound's absorption, distribution, metabolism, and excretion (ADME) profile, ultimately determining its viability as a therapeutic candidate.

Core Physicochemical and Structural Data

A foundational understanding of a molecule begins with its fundamental properties. The data presented below has been consolidated from verified chemical databases and literature.

Property	Value	Source
IUPAC Name	(5-Methyl-1,3-oxazol-4-yl)methanol	Internal
CAS Number	874821-67-7	[2]
Molecular Formula	C ₅ H ₇ NO ₂	[2]
Molecular Weight	113.11 g/mol	[2]
Appearance	Yellowish powder	[2]
Melting Point	47-49°C	[2]

Structural Elucidation through Spectroscopic Analysis

The confirmation of a molecule's chemical structure is the bedrock of all subsequent analysis. Spectroscopic methods provide an unambiguous fingerprint of the compound's atomic arrangement and electronic environment. The data presented here is derived from the synthesis and characterization reported by Slobodyanyuk et al. (2019).[\[2\]](#)

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is indispensable for mapping the carbon-hydrogen framework of a molecule.

- ¹H NMR (400 MHz, CDCl₃): The proton NMR spectrum provides a clear signature of the compound's structure.
 - δ 7.71 ppm (1H, s): This singlet corresponds to the proton at the C2 position of the oxazole ring (H-oxazole). Its downfield shift is characteristic of an acidic proton on an electron-deficient aromatic system.
 - δ 4.48 ppm (2H, s): This singlet represents the two protons of the hydroxymethyl group (-CH₂OH), indicating they are chemically equivalent.

- δ 4.20 ppm (1H, br. s): A broad singlet for the hydroxyl proton (-OH). Broadening is typical due to chemical exchange.
- δ 2.29 ppm (3H, s): This singlet corresponds to the three equivalent protons of the methyl group (-CH₃) attached to the C5 position of the oxazole ring.[2]
- ¹³C NMR (126 MHz, CDCl₃): The carbon NMR spectrum complements the proton data, identifying each unique carbon environment.
 - δ 149.4, 145.4, 133.7 ppm: These signals correspond to the three carbon atoms within the oxazole ring. The specific assignment requires more advanced 2D NMR techniques, but their chemical shifts are well within the expected range for this heterocyclic system.[2][3]
 - δ 55.5 ppm: This signal is assigned to the carbon of the hydroxymethyl group (-CH₂OH).
 - δ 10.0 ppm: This upfield signal represents the carbon of the methyl group (-CH₃).[2]

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and offers insights into the molecule's fragmentation pattern, further confirming its identity.

- Mass Spectrum (Chemical Ionization, CI):

- m/z 114 [M+H]⁺ (58%): This peak represents the protonated parent molecule, confirming the molecular weight of 113.11 g/mol .
- m/z 96 [M-OH]⁺ (100%): The base peak corresponds to the loss of the hydroxyl group, a common and favorable fragmentation pathway for primary alcohols, resulting in a stable carbocation.[2]

Experimental Determination of Critical Physicochemical Properties

For any compound entering a drug discovery pipeline, three parameters are of paramount importance: solubility, lipophilicity, and ionization state. The following sections detail authoritative, self-validating protocols for their determination.

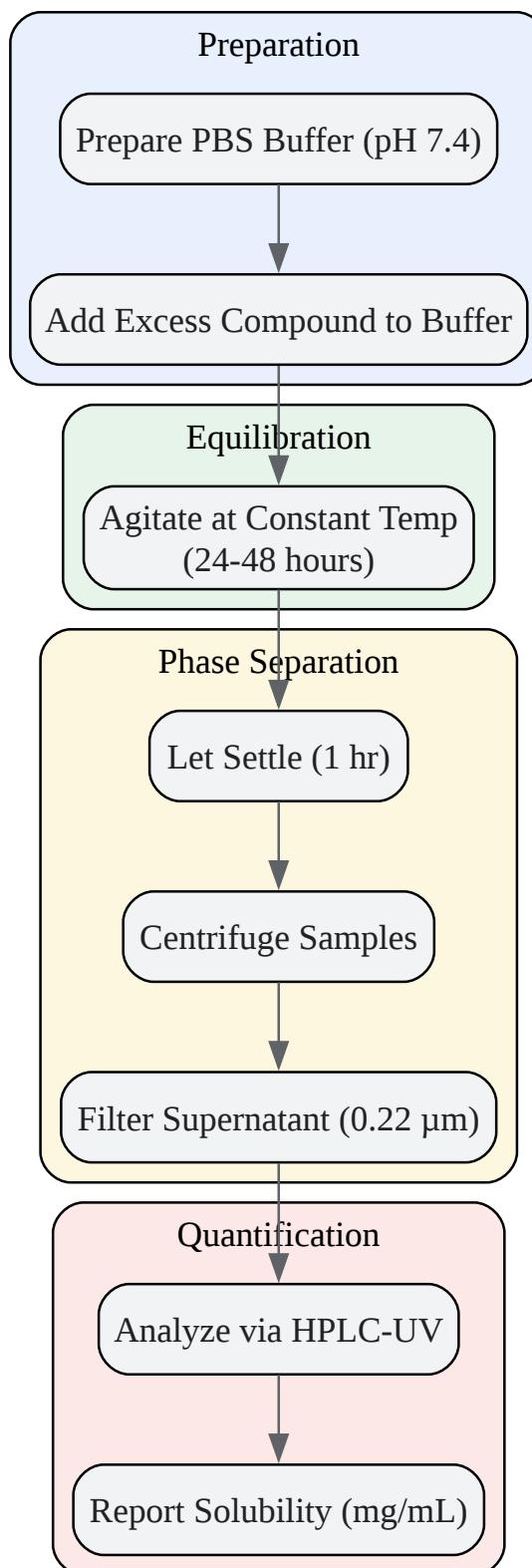
Aqueous Solubility: The Gateway to Bioavailability

Aqueous solubility is a critical determinant of a drug's absorption from the gastrointestinal tract and its suitability for intravenous formulation. Poor solubility is a leading cause of failure in drug development.^[4] The gold-standard "shake-flask" method is recommended for its reliability.^[5]

This protocol is designed to ensure that a true equilibrium is reached between the solid-state compound and the saturated aqueous solution.

- Preparation of Media: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.
- Compound Addition: Add an excess amount of **(5-Methyl-1,3-oxazol-4-yl)methanol** to a known volume of the PBS buffer in a glass vial. The excess solid should be clearly visible. **Causality:** Adding a visible excess ensures that the resulting solution will be saturated.
- Equilibration: Seal the vials and place them in a shaker or rotator bath maintained at a constant temperature (typically 25°C or 37°C) for at least 24-48 hours. **Causality:** Extended agitation at a controlled temperature is crucial to allow the system to reach thermodynamic equilibrium.
- Phase Separation: After equilibration, allow the vials to stand undisturbed for at least one hour to let the undissolved solid settle. Subsequently, centrifuge the samples at high speed (e.g., 14,000 rpm for 15 minutes) to pellet any remaining suspended particles.
- Sample Collection: Carefully withdraw an aliquot of the clear supernatant. Immediately filter it through a 0.22 µm chemically inert syringe filter (e.g., PTFE) to remove any fine particulates. **Trustworthiness:** This dual separation process (centrifugation and filtration) is a self-validating step to guarantee the sample is free of undissolved solid, which would otherwise artificially inflate the measured solubility.
- Quantification: Quantify the concentration of the dissolved compound in the filtrate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. This requires creating a standard curve with known concentrations of the compound.

- Data Reporting: Express the solubility in mg/mL or μ g/mL. The experiment should be performed in triplicate to ensure reproducibility.



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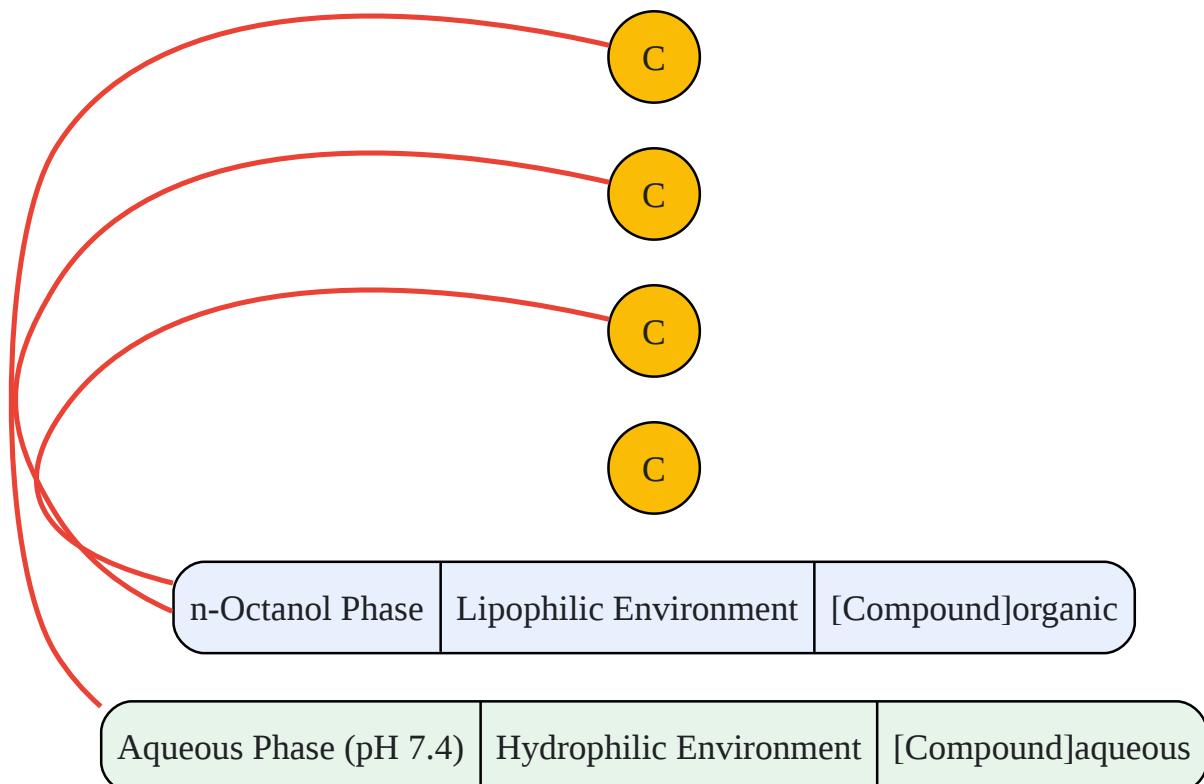
Caption: Workflow for the shake-flask solubility protocol.

Lipophilicity (LogP): A Predictor of ADME Properties

Lipophilicity, the affinity of a molecule for a lipid-like environment, is a key factor influencing membrane permeability, plasma protein binding, and metabolic clearance. It is quantitatively expressed as the logarithm of the partition coefficient (LogP) between n-octanol and water.^[6] ^[7] A LogP value between 1 and 3 is often considered optimal for oral drug absorption.

- Solvent Preparation: Prepare the two phases. The aqueous phase is typically a buffer (e.g., PBS at pH 7.4). The organic phase is n-octanol. Pre-saturate each solvent by mixing them vigorously together for several hours, then allowing them to separate. Causality: Pre-saturation is critical to prevent volume changes in the phases during the experiment, which would alter the concentration and lead to inaccurate results.
- Compound Dosing: Prepare a stock solution of **(5-Methyl-1,3-oxazol-4-yl)methanol** in the pre-saturated aqueous phase.
- Partitioning: In a glass vial, combine a precise volume of the pre-saturated n-octanol and the dosed aqueous phase (e.g., a 1:1 volume ratio).
- Equilibration: Seal the vial and shake vigorously for several hours to facilitate the partitioning of the compound between the two phases until equilibrium is reached.
- Phase Separation: Centrifuge the vial to ensure a clean and complete separation of the n-octanol and aqueous layers.
- Sampling and Quantification: Carefully withdraw an aliquot from each phase. Analyze the concentration of the compound in both the aqueous ([aqueous]) and organic ([organic]) phases using a suitable method like HPLC-UV.^[8]
- Calculation: Calculate the partition coefficient (P) and LogP using the following equations:
 - $P = [\text{organic}] / [\text{aqueous}]$
 - $\text{LogP} = \log_{10}(P)$ ^[6]

$$\text{LogP} = \log_{10} ([\text{organic}] / [\text{aqueous}])$$



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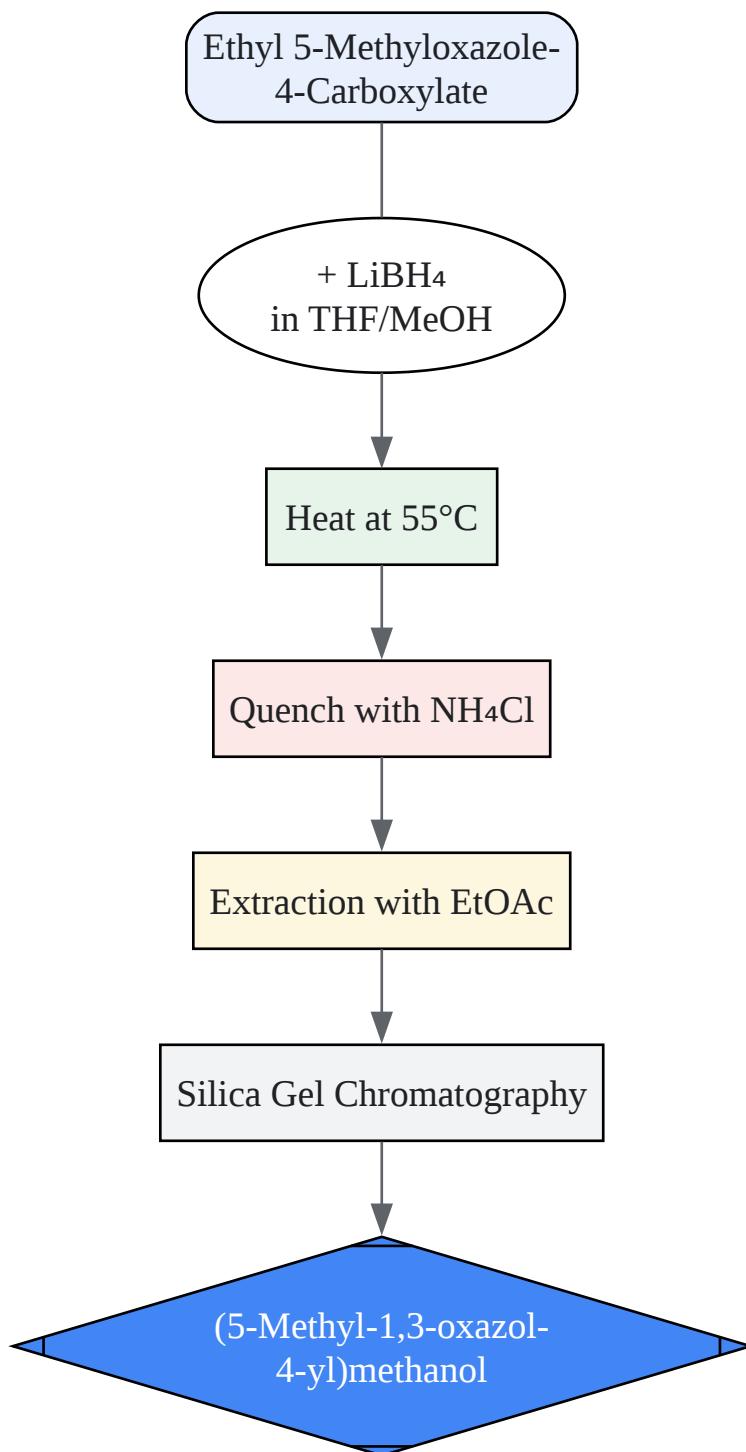
Caption: Partitioning of a compound between two immiscible phases.

Synthesis and Purification Workflow

The compound can be reliably synthesized via the reduction of its corresponding ester, a common and scalable chemical transformation.[\[2\]](#)

- Dissolution: Dissolve the starting material, ETHYL 5-METHYLOXAZOLE-4-CARBOXYLATE (0.194 mol), in a 2:1 mixture of tetrahydrofuran (THF) and methanol (MeOH) (450 ml).
- Reduction: Add lithium borohydride (LiBH₄, 0.485 mol) to the solution in small portions at room temperature. Causality: LiBH₄ is a selective reducing agent that efficiently converts esters to primary alcohols. Portion-wise addition controls the exothermic reaction.

- Heating: Heat the resulting mixture at 55°C overnight to drive the reaction to completion.
- Quenching: Cool the mixture to room temperature and carefully quench the reaction by adding saturated aqueous ammonium chloride (NH₄Cl) solution followed by solid NH₄Cl. Causality: The NH₄Cl quench neutralizes the reactive borohydride species and hydrolyzes the borate-ester intermediates.
- Workup & Extraction: Evaporate most of the solvent under reduced pressure. Dilute the residue with ethyl acetate (EtOAc) and filter to remove inorganic salts. The filtrate, containing the crude product, is dried over sodium sulfate (Na₂SO₄).
- Purification: Purify the crude product by column chromatography on silica gel using a chloroform-methanol (25:1) eluent system to yield **(5-Methyl-1,3-oxazol-4-yl)methanol** as a yellowish powder.[\[2\]](#)



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Caption: Key steps in the synthesis of the title compound.

Safety and Handling

While a specific safety data sheet (SDS) for **(5-Methyl-1,3-oxazol-4-yl)methanol** is not widely available, standard laboratory precautions for handling fine organic chemicals should be observed. This includes working in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE) such as safety glasses, lab coat, and gloves. The solvents used in its synthesis, such as methanol and tetrahydrofuran, are flammable and toxic.^[9] Care should be taken to avoid inhalation, ingestion, and skin contact.

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- To cite this document: BenchChem. [Introduction: The Significance of the Oxazole Scaffold in Modern Drug Discovery]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b2642139#physicochemical-properties-of-5-methyl-1-3-oxazol-4-yl-methanol\]](https://www.benchchem.com/product/b2642139#physicochemical-properties-of-5-methyl-1-3-oxazol-4-yl-methanol)

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